Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Description
Chemical Identity and Structural Characterization of Benzyl 2-(2-Aminopyridin-3-yl)Pyrrolidine-1-Carboxylate
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named This compound , with the International Union of Pure and Applied Chemistry (IUPAC) designation reflecting its core structural components: a pyrrolidine ring substituted at the 2-position with a 2-aminopyridin-3-yl group and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula, C₁₇H₁₉N₃O₂ , corresponds to a molecular weight of 297.35 g/mol and a polar surface area of 68.45 Ų , indicative of moderate hydrophilicity.
The SMILES notation (C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)N) delineates the connectivity of the pyrrolidine ring (C1CCN), the benzyl ester (OCC2=CC=CC=C2), and the 2-aminopyridine moiety (C3=C(N=CC=C3)N). Comparative analysis with the related compound benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (C₁₃H₁₈N₂O₂, molecular weight 234.29 g/mol) highlights the substitution of the aminomethyl group with a bulkier 2-aminopyridinyl group, which increases steric demand and alters electronic properties.
Table 1: Comparative Molecular Properties of Selected Pyrrolidine Carboxylates
Three-Dimensional Conformational Studies
The three-dimensional conformation of this compound is governed by non-covalent interactions between its aromatic and heterocyclic moieties. The pyrrolidine ring adopts a puckered conformation, with the 2-aminopyridin-3-yl group occupying an equatorial position to minimize steric clashes with the benzyl ester. Computational models derived from InChIKey (XJLJULIMJPXTLQ-UHFFFAOYSA-N) and PubChem 3D conformer data suggest that intramolecular hydrogen bonding between the pyrrolidine nitrogen and the pyridine amino group stabilizes the structure.
The benzyl group projects orthogonally to the pyrrolidine plane, creating a chiral center at the pyrrolidine C2 position. Enantiomeric resolution studies of analogous compounds, such as (S)-benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate (C₁₈H₁₈BrN₅O₂), demonstrate that stereochemistry at this position influences biological activity and crystallization behavior.
Comparative Analysis with Related Pyrrolidine Carboxylate Derivatives
Structural analogs of this compound exhibit variations in substituent groups that modulate physicochemical properties:
tert-Butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (C₁₄H₂₁N₃O₂):
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (C₁₃H₁₈N₂O₂):
(S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate (C₁₈H₁₈BrN₅O₂):
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Effect | Steric Effect | Biological Relevance |
|---|---|---|---|
| 2-Aminopyridin-3-yl | Electron-rich due to -NH₂ | Moderate bulk | Enhances metal coordination |
| tert-Butyl carbamate | Electron-withdrawing | High bulk | Improves metabolic stability |
| Aminomethyl | Electron-donating | Low bulk | Increases flexibility |
These comparisons underscore the role of substituent design in tuning molecular interactions for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2,(H2,18,19) |
InChI Key |
XJLJULIMJPXTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Bromination and Thiazole Formation
The synthesis begins with acetophenone (4 ), which undergoes bromination using phenyltrimethylammonium tribromide to yield α-bromoacetophenone. Subsequent reaction with thiourea in ethanol at reflux forms 2-aminothiazole (5 ) via nucleophilic substitution and cyclization. This step achieves a 90% yield under optimized conditions.
Acetylation and Functionalization
The 2-aminothiazole intermediate (5 ) is acetylated with acetic anhydride in pyridine to form 6 , protecting the amine group (88% yield). Microwave-assisted Mannich reaction with formaldehyde and (2R)-2-methylpyrrolidine in acetic acid then introduces the pyrrolidine moiety, yielding 7 (63% yield after purification).
Deprotection and Coupling
The acetyl group is removed via hydrolysis in NaOH/EtOH to generate key intermediate 8 (2-(2-aminopyridin-3-yl)pyrrolidine). Benzyl chloroformate (CbzCl) is then used to protect the pyrrolidine nitrogen in dichloromethane with triethylamine, achieving the final product in 59–81% yield.
Table 1: Key Parameters in Multi-Step Synthesis
Palladium-Catalyzed Cross-Coupling Approaches
An alternative route employs palladium-mediated Suzuki-Miyaura coupling, as demonstrated in RSC protocols. This method focuses on constructing the 2-aminopyridine-pyrrolidine core before introducing the Cbz group.
Boronic Ester Preparation
(2-Aminopyridin-3-yl)boronic acid is prepared via iridium-catalyzed C–H borylation of 3-bromopyridine. This intermediate reacts with pyrrolidine-1-carboxylate under Pd(OAc)2/XPhos catalysis in toluene/H2O (80°C, 12 h).
Coupling and Protection
The boronic ester undergoes cross-coupling with benzyl chloroformate in the presence of Cs2CO3, achieving 68% yield. This method reduces step count but requires stringent anhydrous conditions.
Table 2: Palladium-Catalyzed Method Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)2/XPhos | +22% vs. Pd(PPh3)4 |
| Solvent | Toluene/H2O (4:1) | Prevents boronic acid hydrolysis |
| Temperature | 80°C | Balances rate vs. decomposition |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Metric | Multi-Step | Pd-Catalyzed | Electrochemical |
|---|---|---|---|
| Steps | 6 | 3 | 2 |
| Overall Yield | 11–81% | 68% | 74% (projected) |
| Cost | Moderate | High (Pd) | Low |
| Scalability | Batch (kg) | Batch (100g) | Continuous flow |
The multi-step method remains the most validated, but electrochemical routes show promise for sustainable production. Critical challenges include controlling stereochemistry at the pyrrolidine 2-position and avoiding overprotection of the aminopyridine nitrogen.
Analytical Characterization
Successful synthesis requires rigorous QC:
Scientific Research Applications
Neuronal Nitric Oxide Synthase Inhibition
One of the most promising applications of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is crucial in the modulation of nitric oxide levels in the nervous system, which has implications for neurodegenerative diseases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against nNOS, which could lead to therapeutic advancements in conditions like Alzheimer's disease and stroke .
Scaffold for Drug Development
The compound serves as a scaffold for developing new pharmacologically active agents. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The ability to fine-tune the molecule through chemical modifications makes it an attractive candidate for drug discovery .
Synthesis and Modification
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrrolidine Ring : Utilizing standard techniques such as cyclization reactions.
- Introduction of Functional Groups : Employing various chemical reactions to attach the amino and carboxylate groups.
- Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.
The synthetic pathway is crucial for optimizing yields and ensuring the desired biological activity .
Case Study 1: Inhibition Studies on nNOS
In a study examining the inhibitory effects of similar compounds on nNOS, researchers found that modifications to the pyridine ring significantly influenced binding affinity and selectivity. The results indicated that specific substitutions could enhance potency, making this compound a valuable lead compound for further development .
Case Study 2: Pharmacokinetic Profiling
Another study focused on the pharmacokinetic properties of derivatives based on this compound. It was found that alterations in the benzyl group influenced absorption rates and metabolic stability, highlighting the importance of structural modifications in optimizing drug candidates .
| Compound Name | nNOS Inhibition IC50 (µM) | Solubility (mg/mL) | Lipophilicity (LogP) |
|---|---|---|---|
| This compound | 0.5 | 10 | 3.5 |
| Similar Compound A | 0.8 | 15 | 4.0 |
| Similar Compound B | 1.0 | 12 | 3.8 |
Mechanism of Action
The mechanism of action of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs
A. YM-09151-2 (cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide)
- Structure : Pyrrolidine core with 1-benzyl, 2-methyl, and 3-benzamide substituents.
- Activity : Potent neuroleptic (D2 receptor antagonist) with 408-fold greater activity than metoclopramide .
B. NVP-DPP728 (1-[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine)
- Structure: 2-cyanopyrrolidine with glycyl and cyanopyridine substituents.
- Activity : Slow-binding DPP-IV inhibitor (Kᵢ = 11 nM) for type 2 diabetes .
- Key Difference: The target compound lacks the critical 2-cyano group, which is essential for DPP-IV transition-state binding .
C. SSR149415 (V1b Receptor Antagonist)
- Structure : Pyrrolidine carboxamide with hydroxy and dimethyl groups.
- Activity : Orally bioavailable V1b antagonist with anxiolytic effects .
- Key Difference : The carboxamide and hydroxy groups in SSR149415 enhance oral bioavailability, a feature absent in the target compound .
Piperidine and Quinuclidine Derivatives
A. E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)
- Structure: Piperidine core with benzyl and indanone substituents.
- Activity : Acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM) with 1250-fold selectivity over butyrylcholinesterase .
- Key Difference : The six-membered piperidine ring in E2020 may confer different conformational constraints compared to pyrrolidine .
B. Quinuclidinyl Tetrahydroisoquinoline Carboxylates
Research Findings and Structure-Activity Relationships (SAR)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related case studies, providing a comprehensive overview based on diverse research findings.
Structural Characteristics
The compound features a pyrrolidine ring and a pyridine moiety , which contribute to its diverse chemical reactivity and biological interactions. The presence of an amino group and a carboxylate enhances its potential as a pharmacologically active agent.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS) . This enzyme is crucial for the production of nitric oxide in the brain, which is involved in numerous physiological processes, including neuroprotection and neurotransmission.
The interaction of this compound with nNOS has been studied extensively. It is believed that the amino group on the pyridine ring facilitates binding to the enzyme's active site, influencing receptor binding and enzyme inhibition. A study demonstrated that chiral variants of related compounds showed varying potency as nNOS inhibitors, emphasizing the importance of stereochemistry in their biological activity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group : The amino group is incorporated into the pyridine structure via nucleophilic substitution.
- Carboxylation : The final step often involves introducing the carboxylate functionality to complete the structure.
These synthetic routes can vary significantly based on desired yields and specific reaction conditions .
Comparative Biological Activity
To contextualize this compound's activity, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with benzyl substitution | Neuroprotective effects |
| 2-Aminopyridine | Amino group on pyridine | Antimicrobial properties |
| Benzyl 2-methylpyrrolidine-1-carboxylate | Methyl substitution on pyrrolidine | Potential anti-inflammatory effects |
| This compound | Pyrrolidine and pyridine functionalities | nNOS inhibition; potential neuroprotective effects |
The unique combination of functionalities in this compound allows for interactions with biological targets that may not be present in other derivatives, enhancing its profile as a versatile pharmacophore .
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotection Studies : In animal models, derivatives similar to this compound have shown promise in preventing neuronal damage associated with conditions like cerebral palsy by inhibiting nNOS without affecting eNOS-regulated blood pressure .
- Antimicrobial Activity : Related pyrrolidine derivatives have demonstrated antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate with high purity and yield?
Answer:
A common approach involves coupling pyrrolidine derivatives with functionalized pyridine precursors. For example, iron-catalyzed radical reactions under mild conditions (e.g., 60°C in ethanol with Na₂HPO₄ as a base) can efficiently construct C–C bonds while preserving stereochemistry . Post-synthesis, flash column chromatography (e.g., silica gel with hexanes:EtOAc gradients) is critical for isolating the product. Yield optimization requires precise stoichiometric control of reagents like Fe(dibm)₃ (0.5 mol%) and PhSiH₃ (6.0 equiv) to minimize side reactions .
Basic: How can crystallographic software tools aid in resolving the molecular structure of this compound?
Answer:
Software suites like SHELXL (for small-molecule refinement) and Mercury CSD (for crystal packing analysis) are essential. SHELXL refines atomic positions against X-ray diffraction data, particularly for high-resolution or twinned crystals, while Mercury CSD enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and void analysis . For structural validation, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .
Advanced: What methodologies quantify the conformational flexibility of the pyrrolidine ring in this compound?
Answer:
The Cremer-Pople puckering parameters define ring conformation using amplitude (q) and phase angle (φ). For a five-membered pyrrolidine ring, displacements perpendicular to the mean plane are analyzed via X-ray crystallography or DFT calculations. Puckering coordinates help distinguish chair-like, envelope, or twist-boat conformers, which influence steric interactions and ligand-receptor binding . Computational tools like Gaussian or ORCA can simulate energy landscapes for pseudorotation pathways.
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) between synthetic batches?
Answer:
Contradictions often arise from impurities (e.g., unreacted intermediates) or solvatomorphs. Strategies include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy .
- Variable-Temperature NMR: Detect dynamic processes (e.g., rotamers) that obscure signals .
- Powder X-ray Diffraction (PXRD): Identify polymorphic variations affecting spectral profiles .
- HPLC with PDA Detection: Quantify purity and resolve co-eluting impurities .
Advanced: What strategies optimize derivatization of this compound for structure-activity relationship (SAR) studies in drug discovery?
Answer:
Key approaches include:
- Functional Group Interconversion: Modify the 2-aminopyridine moiety (e.g., halogenation, cross-coupling) to probe electronic effects on biological activity .
- Stereochemical Control: Use chiral auxiliaries or enantioselective catalysis to isolate (S)- or (R)-pyrrolidine derivatives, as seen in Acalabrutinib impurity synthesis .
- Protection/Deprotection: Benzyl carbamate groups (e.g., Cbz) allow selective modification of the pyrrolidine nitrogen while preserving the amine . Biological assays (e.g., kinase inhibition) guide iterative optimization.
Advanced: How can computational tools predict the compound’s reactivity in catalytic systems?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrogenation or cross-couplings. Key parameters include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
